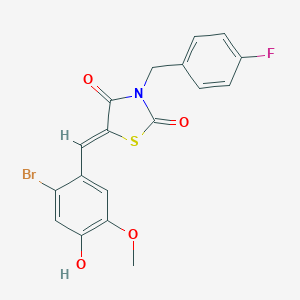
(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a thiazolidinedione derivative that has been shown to exhibit promising anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
The mechanism of action of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. The compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent inhibition of pro-inflammatory cytokine production. In addition, the compound induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, it has been studied for its potential applications in the treatment of diabetes and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments include its high purity and high yield, as well as its well-established mechanism of action. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One potential direction is the development of novel formulations of the compound that improve its solubility in aqueous solutions. Another potential direction is the study of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's potential applications in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease could be explored. Overall, ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a promising compound that has the potential to be developed into a valuable therapeutic agent.
Synthesemethoden
The synthesis of ((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of an acid catalyst. The resulting Schiff base is then reacted with thiazolidine-2,4-dione in the presence of a base to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
((5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In addition, it has been studied for its potential applications in the treatment of diabetes and neurodegenerative diseases.
Eigenschaften
Produktname |
(5Z)-5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C18H13BrFNO4S |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
(5Z)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13BrFNO4S/c1-25-15-6-11(13(19)8-14(15)22)7-16-17(23)21(18(24)26-16)9-10-2-4-12(20)5-3-10/h2-8,22H,9H2,1H3/b16-7- |
InChI-Schlüssel |
NTNDHJZKOZEVHH-APSNUPSMSA-N |
Isomerische SMILES |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302032.png)
![N'-[(E)-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302033.png)
![N'-{(E)-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302034.png)
![N'-(3-chloro-4-ethoxy-5-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302035.png)
![N'-(3-chloro-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302036.png)
![4-[(2-methoxy-4-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B302038.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302040.png)
![N'-(4-ethoxy-3-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302041.png)
![N'-[3,5-dichloro-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302042.png)
![N'-(3,5-dichloro-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302045.png)
![N'-[3-bromo-4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302047.png)
![Methyl{2-bromo-4-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302048.png)
![N'-[4-(2-propynyloxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302049.png)
![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302051.png)